molecular formula C19H26Cl2N2O B593615 3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide CAS No. 763023-14-9

3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide

Cat. No.: B593615
CAS No.: 763023-14-9
M. Wt: 369.3 g/mol
InChI Key: WTOAYCRIVUCNNR-UHFFFAOYSA-N
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Scientific Research Applications

AH 7959 is primarily used as an analytical reference standard in scientific research . Its applications include:

    Chemistry: Used as a reference material for analytical methods development and validation.

    Biology: Studied for its structural properties and lack of analgesic effects in biological assays.

    Medicine: Investigated for its potential interactions with opioid receptors, although it is not used as a therapeutic agent.

    Industry: Utilized in forensic science for the identification and quantification of substances in various samples.

Mechanism of Action

Target of Action

AH 7959 is structurally categorized as an opioid . Opioids are a class of drugs that include the illegal drug heroin, synthetic opioids such as fentanyl, and pain relievers available legally by prescription, such as oxycodone, hydrocodone, codeine, morphine, and many others. These drugs are chemically related and interact with opioid receptors on nerve cells in the body and brain.

Pharmacokinetics

Its solubility in various solvents has been reported . It is soluble in DMF (1 mg/mL), DMSO (1 mg/mL), and ethanol (0.5 mg/mL), which may influence its bioavailability and distribution in the body.

Result of Action

Despite being structurally categorized as an opioid, AH 7959 is reported to be ineffective as an analgesic in mice, by either the phenylquinone or hot plate test (ED 50 s > 100 mg/kg for both tests)

Action Environment

AH 7959 is stable for at least 5 years when stored at -20°C .

Preparation Methods

The synthetic routes and reaction conditions for AH 7959 are not widely documented in public literature. it is known that the compound is available as a crystalline solid with a purity of ≥98%

Comparison with Similar Compounds

AH 7959 is often compared to its related compound AH 7921. While both are structurally categorized as opioids, AH 7959 is unique in its lack of analgesic effects . Other similar compounds include:

    AH 7921: Known for its analgesic properties.

    U-47700: Another synthetic opioid with analgesic effects.

    Fentanyl: A potent synthetic opioid used for pain management.

AH 7959 stands out due to its specific lack of analgesic activity, making it a valuable reference standard for research purposes.

Properties

IUPAC Name

3,4-dichloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26Cl2N2O/c20-16-8-7-15(13-17(16)21)18(24)22-14-19(9-3-1-4-10-19)23-11-5-2-6-12-23/h7-8,13H,1-6,9-12,14H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOAYCRIVUCNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501342404
Record name 3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763023-14-9
Record name 3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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